molecular formula C8H11NO2 B13016609 1H-Pyrrole-2,5-dione, 3,4-diethyl- CAS No. 34085-07-9

1H-Pyrrole-2,5-dione, 3,4-diethyl-

Cat. No.: B13016609
CAS No.: 34085-07-9
M. Wt: 153.18 g/mol
InChI Key: ZTIUBYGVJYUYMI-UHFFFAOYSA-N
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Description

3,4-Diethyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethyl-1H-pyrrole-2,5-dione can be synthesized through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by adding a weak acid such as acetic acid. The stereochemical configuration of the dione is preserved during the reaction .

Industrial Production Methods

Industrial production methods for 3,4-Diethyl-1H-pyrrole-2,5-dione typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the dione into dihydropyrrole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and physical properties.

Scientific Research Applications

3,4-Diethyl-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diethyl-1H-pyrrole-2,5-dione is unique due to its specific ethyl substitutions, which influence its chemical reactivity and physical properties. These substitutions can enhance its stability and make it suitable for various applications in research and industry.

Properties

CAS No.

34085-07-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3,4-diethylpyrrole-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-3-5-6(4-2)8(11)9-7(5)10/h3-4H2,1-2H3,(H,9,10,11)

InChI Key

ZTIUBYGVJYUYMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC1=O)CC

Origin of Product

United States

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